2-Chloroquinoxaline-6-carbonyl chloride
Description
Properties
CAS No. |
1134-51-6 |
|---|---|
Molecular Formula |
C9H4Cl2N2O |
Molecular Weight |
227.04 g/mol |
IUPAC Name |
2-chloroquinoxaline-6-carbonyl chloride |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-4-12-7-3-5(9(11)14)1-2-6(7)13-8/h1-4H |
InChI Key |
GNCXQZIDAGRNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs within the Quinoxaline Family
2,3-Dichloroquinoxaline-6-carbonyl Chloride (CAS 17880-88-5)
- Structure : Differs by an additional chlorine at position 3.
- This could accelerate nucleophilic substitution or acylation reactions.
- Applications : Likely used in synthesizing more complex heterocycles or bioactive molecules, though specific data are unavailable .
6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (Compound 3a)
- Structure : Substituted with a (6-chloropyridin-3-yl)methoxy group at position 2 instead of a carbonyl chloride.
- Reactivity : The methoxy group introduces steric bulk and reduces electrophilicity compared to carbonyl chloride.
- Applications: Demonstrated antibacterial activity in research, suggesting quinoxaline derivatives with polar substituents may have biological applications .
Acyl Chlorides with Heterocyclic Cores
6-Methylpyridine-2-carbonyl Chloride Hydrochloride (CAS 60373-34-4)
- Structure : Pyridine core with a methyl group at position 6 and a carbonyl chloride at position 2.
- The hydrochloride salt may improve solubility in polar solvents.
2-Chloro-6-methylbenzenesulfonyl Chloride
- Structure : Benzene ring with sulfonyl chloride (-SO₂Cl) at position 2 and methyl at position 6.
- Reactivity : Sulfonyl chlorides are generally more stable but less reactive in acylation compared to carbonyl chlorides. The methyl group may hinder steric access to the reactive site.
- Applications : Common in sulfonamide drug synthesis or as a catalyst in organic reactions .
Comparative Data Table
Key Research Findings
Electron-Withdrawing Effects: Additional chlorine atoms on quinoxaline (e.g., 2,3-dichloro derivative) significantly enhance electrophilicity, making the carbonyl chloride group more reactive toward nucleophiles like amines or alcohols .
Core Structure Influence: Quinoxaline-based acyl chlorides are more reactive than pyridine analogs due to their electron-deficient aromatic systems, enabling faster reaction kinetics in acylations .
Preparation Methods
Step 1: Formation of 4-Halo-2-Nitroacetoacetanilide
The synthesis begins with the reaction of 4-halo-2-nitroaniline (where halo = Cl, Br, or F) with diketene in the presence of a non-nucleophilic amine catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine. This step occurs in an aromatic solvent (e.g., toluene or benzene) at 80–110°C, producing 4-halo-2-nitroacetoacetanilide (Compound II). The reaction exploits diketene’s electrophilic nature to acylate the aniline’s amine group, with excess diketene ensuring complete conversion.
Key Conditions
-
Catalyst: 1–3% w/w DABCO
-
Solvent: Toluene (reflux)
-
Temperature: 80–110°C
-
Time: 2–4 hours
Step 2: Cyclization to 6-Halo-2-Hydroxyquinoxaline-4-Oxide
Compound II undergoes cyclization in aqueous sodium hydroxide (≥4 equivalents) at elevated temperatures (90–110°C). The alkaline medium facilitates deprotonation and intramolecular nucleophilic attack, forming the quinoxaline core. Dilution with water precipitates 6-halo-2-hydroxyquinoxaline-4-oxide (Compound III), which is filtered and dried.
Reaction Mechanism
Step 3: Hydrogenation to 6-Halo-2-Quinoxalinol
Compound III is reduced to 6-halo-2-quinoxalinol (Compound IV) using hydrogen gas (1–4 atm) and Raney nickel in 2–10% aqueous NaOH. The reaction proceeds at 20–35°C over 1–2 hours, with the base solubilizing intermediates and minimizing side reactions.
Optimization Insights
Step 4: Chlorination to 2-Chloro-6-Haloquinoxaline
The final step involves treating Compound IV with chlorinating agents such as thionyl chloride or phosgene in toluene at 90–110°C. A catalytic amount of dimethylformamide (DMF) accelerates the substitution of the hydroxyl group with chlorine, yielding 2-chloro-6-haloquinoxaline (Compound V). Excess reagent is removed via distillation, and the product is recrystallized from ethyl acetate.
Critical Parameters
-
Chlorinating Agent: 2–3 equivalents thionyl chloride
-
Solvent: Toluene (reflux)
-
Catalyst: 0.5–1% DMF
Alternative Route via N-Oxide Intermediate
A modified approach (CA2064564A1) skips the acetoacetanilide intermediate, instead hydrogenating 6-chloro-2-hydroxyquinoxaline-N-oxide directly in aqueous NaOH. This one-pot method simplifies the workflow but requires stringent control over hydrogen pressure (1–4 atm) and catalyst activity.
Comparative Advantages
-
Fewer isolation steps.
-
Higher purity due to reduced side reactions.
Mechanistic and Kinetic Considerations
Chlorination Dynamics
The carbonyl chloride group’s introduction hinges on the electrophilicity of the carbonyl carbon. Thionyl chloride acts via a two-step mechanism:
-
Formation of a reactive imidoyl chloride intermediate.
Solvent Effects
Catalytic Hydrogenation
Raney nickel’s surface geometry promotes selective reduction of the N-oxide moiety without cleaving the C–Cl bond. Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where H₂ adsorption and substrate binding occur concurrently on the catalyst surface.
Industrial-Scale Optimization
Table 1: Comparative Reaction Conditions for Key Steps
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | NaOH (4 eq) | 90–110 | 1–2 | 75–80 |
| Hydrogenation | H₂, Raney Ni | 20–35 | 1–2 | 85–90 |
| Chlorination | SOCl₂, DMF | 90–110 | 2–3 | 70–85 |
Challenges in Scale-Up
-
Exothermic reactions require precise temperature control.
-
Phosgene’s toxicity necessitates closed-loop systems.
Applications and Derivative Synthesis
The carbonyl chloride’s reactivity enables diverse derivatization:
Q & A
Q. What are the established synthesis routes for 2-Chloroquinoxaline-6-carbonyl Chloride?
The synthesis of this compound typically involves chlorination of precursor quinoxaline derivatives followed by functionalization. For example:
- Step 1 : Chlorination of a quinoxaline core at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions .
- Step 2 : Introduction of the carbonyl chloride group at the 6-position via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) followed by treatment with thionyl chloride (SOCl₂) . Key considerations include reaction temperature (60–100°C), solvent selection (e.g., DMF as a catalyst for chlorination), and purification via column chromatography .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and chlorine/carbonyl group integration. For analogous quinoxaline derivatives, carbonyl carbons appear at ~165–170 ppm .
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~243.02 for C₁₀H₅Cl₂N₂O) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats due to its corrosive and moisture-sensitive nature .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HCl release during hydrolysis) .
- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
